![molecular formula C20H26N2O3S2 B4883538 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B4883538.png)
3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, commonly known as ABT-737, is a small molecule inhibitor that targets the B-cell lymphoma 2 (BCL-2) family of proteins. ABT-737 has been extensively studied for its potential as a cancer therapeutic agent due to its ability to induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of ABT-737 involves targeting the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, which are involved in regulating apoptosis. 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family members can be divided into pro-survival and pro-apoptotic proteins. Pro-survival proteins, such as 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, prevent apoptosis by binding to and sequestering pro-apoptotic proteins. ABT-737 binds to the BH3 binding groove of 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
ABT-737 has been shown to induce apoptosis in cancer cells by promoting the release of pro-apoptotic proteins from the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins. This results in the activation of caspases, which are responsible for the cleavage of cellular proteins and the initiation of the apoptotic process. ABT-737 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
Advantages and Limitations for Lab Experiments
ABT-737 has several advantages for use in lab experiments. It has been extensively studied and optimized for purity and yield, making it a reliable and consistent reagent. ABT-737 is also highly specific for the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, reducing the potential for off-target effects. However, ABT-737 has some limitations for use in lab experiments. It is a small molecule inhibitor, which can limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, ABT-737 has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of ABT-737. One area of research is the development of more potent and selective inhibitors of the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins. Another area of research is the identification of biomarkers that can predict response to ABT-737. Additionally, there is ongoing research into the use of ABT-737 in combination with other cancer therapies to enhance its effectiveness. Overall, the study of ABT-737 and its potential as a cancer therapeutic agent remains an active area of research.
Synthesis Methods
The synthesis of ABT-737 involves a multi-step process that begins with the reaction of 4-methylbenzoyl chloride with 2-(tert-butylthio)ethylamine to form 4-methyl-N-(2-(tert-butylthio)ethyl)benzamide. This intermediate is then reacted with anilinosulfonyl chloride to form the final product, ABT-737. The synthesis of ABT-737 has been optimized over the years to increase yield and purity.
Scientific Research Applications
ABT-737 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis in cancer cells by targeting the 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide family of proteins, which are involved in regulating apoptosis. ABT-737 binds to the BH3 binding groove of 3-(anilinosulfonyl)-N-[2-(tert-butylthio)ethyl]-4-methylbenzamide, BCL-XL, and BCL-w, displacing pro-apoptotic proteins and promoting apoptosis in cancer cells. ABT-737 has been shown to be effective in inducing apoptosis in a variety of cancer cell lines, including lymphoma, leukemia, and solid tumors.
properties
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-15-10-11-16(19(23)21-12-13-26-20(2,3)4)14-18(15)27(24,25)22-17-8-6-5-7-9-17/h5-11,14,22H,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQSIHORZDLDIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCSC(C)(C)C)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(tert-butylsulfanyl)ethyl]-4-methyl-3-(phenylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
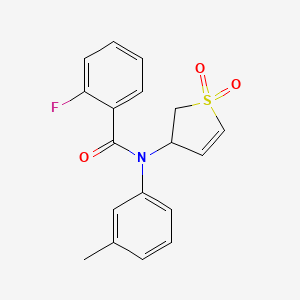
![3-[5-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B4883488.png)
![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![3-fluoro-N-({[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4883499.png)
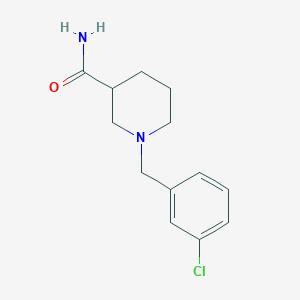
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)
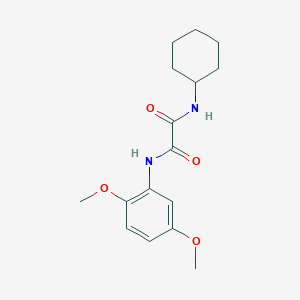
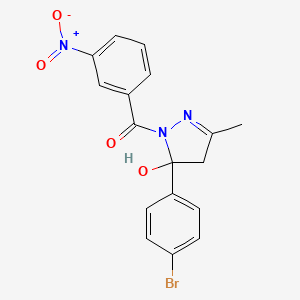
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)
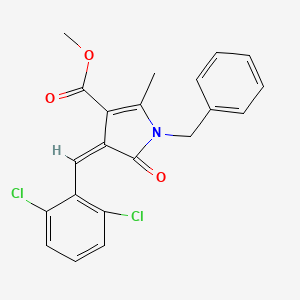
![5-({[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4883553.png)
![ethyl N-[(2,5-dimethylphenoxy)acetyl]tryptophanate](/img/structure/B4883564.png)